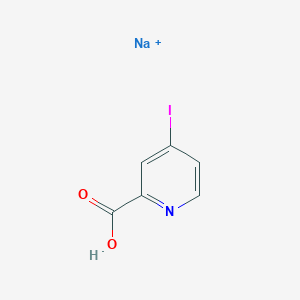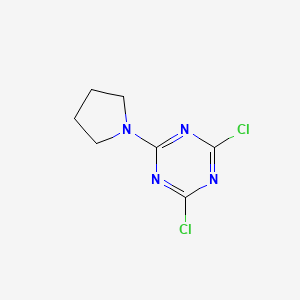
Trisodium 1,3,5-triazinane-2,4,6-trithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trisodium 1,3,5-triazinane-2,4,6-trithione can be synthesized through various chemical reactions. One common method involves the reaction of suitable raw materials in the presence of dimethyl sulfoxide (DMSO), sodium chloride (NaCl), and sulfuryl chloride (SO₂Cl₂) . Another method involves the use of 1,3,5-tris(4-iodophenyl)-1,3,5-triazinane-2,4,6-trithione as a starting material, which is reacted with 9,9-dibutyl-2-ethynyl-9H-fluorene, copper(I) iodide (CuI), and palladium(II) chloride (PdCl₂) in a mixture of N,N-dimethylformamide (DMF) and triethylamine (Et₃N) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium 1,3,5-triazinane-2,4,6-trithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include various sulfur-containing compounds, such as thiols, disulfides, and sulfonates. These products have diverse applications in different fields, including chemistry and industry.
Wissenschaftliche Forschungsanwendungen
Trisodium 1,3,5-triazinane-2,4,6-trithione has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent for heavy metal detoxification.
Wirkmechanismus
The mechanism of action of trisodium 1,3,5-triazinane-2,4,6-trithione involves its ability to bind with heavy metal ions through its sulfur atoms. The compound forms stable complexes with heavy metals, which can then be removed from the environment. The molecular targets and pathways involved in this process include the coordination of sulfur atoms with metal ions, leading to the formation of insoluble metal-sulfur complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to trisodium 1,3,5-triazinane-2,4,6-trithione include:
- 1,3,5-triazine-2,4,6-trithiol, sodium salt (1:3)
- 1,3,5-triazine-2,4,6-triol, sodium salt (1:3)
- 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Uniqueness
This compound is unique due to its high efficiency in binding with heavy metal ions and its stability in acidic environments. Unlike some other heavy metal chelating agents, it does not have a strong odor or toxicity, making it a safer and more effective option for environmental applications .
Eigenschaften
CAS-Nummer |
51887-10-6 |
|---|---|
Molekularformel |
C3H3N3Na3S3+3 |
Molekulargewicht |
246.2 g/mol |
IUPAC-Name |
trisodium;1,3,5-triazinane-2,4,6-trithione |
InChI |
InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1 |
InChI-Schlüssel |
NYVOYAFUSJONHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=S)NC(=S)NC(=S)N1.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea](/img/structure/B11725477.png)

![3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B11725487.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B11725493.png)
![N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725496.png)

![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)

![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)
